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Magnesium carbonate basic hydrate

Flame retardancy Limiting Oxygen Index Halogen-free flame retardants

Flame-retardant supply challenge: ATH decomposes prematurely during PP compounding (~200°C), while Mg(OH)₂ demands higher loading for V-0 compliance. Magnesium carbonate basic hydrate bridges this gap with intermediate thermal stability. • Achieves V-0 UL 94 rating & 28.2% LOI at 60 wt% loading in PP - outperforming ATH and Mg(OH)₂ under identical conditions • Survives PP compounding without pre-decomposition; releases cooling H₂O/CO₂ during combustion • USP-grade: MgO 40.0-43.5%, loss on ignition 55-60%, soluble salts ≤1.0% Light grade (~0.12 g/cm³) for max fill volume; heavy grade (~0.50 g/cm³) for higher bulk density.

Molecular Formula CH4Mg2O6
Molecular Weight 160.65 g/mol
Cat. No. B15348389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium carbonate basic hydrate
Molecular FormulaCH4Mg2O6
Molecular Weight160.65 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].O.[OH-].[OH-].[Mg+2].[Mg+2]
InChIInChI=1S/CH2O3.2Mg.3H2O/c2-1(3)4;;;;;/h(H2,2,3,4);;;3*1H2/q;2*+2;;;/p-4
InChIKeyLMMTXHUCDIPKDU-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Carbonate Basic Hydrate: Composition, Pharmacopoeial Identity, and Grade Differentiation for Procurement


Magnesium carbonate basic hydrate (CAS 39409-82-0), also referred to as magnesium carbonate hydroxide hydrate or hydromagnesite, is a hydrated basic magnesium carbonate conforming to the general formula xMgCO₃·yMg(OH)₂·zH₂O, with common variants including the pentahydrate form 4MgCO₃·Mg(OH)₂·5H₂O [1]. The compound exists in two pharmacopoeial grades—light and heavy—which share the same chemical identity but differ substantially in bulk density, specific surface area, and pore structure due to distinct manufacturing routes . USP specifications mandate an MgO content of 40.0–43.5%, a loss on ignition of 55–60%, and stringent limits on acid-insoluble substances (≤0.05%), soluble salts (≤1.0%), calcium (≤0.45%), and heavy metals [2]. These specifications provide a standardized quality benchmark that differentiates pharmaceutical-grade material from industrial or technical grades used in polymer filler, flame retardant, and food additive applications [3].

Why Generic Substitution Fails: Critical Performance Gaps Between Magnesium Carbonate Basic Hydrate and Its Closest Analogs


Magnesium carbonate basic hydrate is frequently conflated with anhydrous magnesium carbonate (MgCO₃), magnesium hydroxide (Mg(OH)₂), and calcium carbonate (CaCO₃) in procurement specifications; however, these compounds differ fundamentally in decomposition temperature, acid neutralization capacity per unit mass, specific surface area, and bulk density. The basic hydrate releases both water of crystallization and carbon dioxide upon thermal decomposition—providing a dual endothermic cooling and gas-phase dilution mechanism absent in simple hydroxides or anhydrous carbonates [1]. The light grade exhibits a bulk density approximately 4–5 times lower than heavy grade or ground calcium carbonate, directly impacting fill volume, shipping cost, and dosage form design . The theoretical acid-neutralizing capacity of MgCO₃ (0.024 mEq/mg) exceeds that of CaCO₃ (0.020 mEq/mg) on a per-mass basis, meaning formulation substitution without stoichiometric adjustment results in under- or over-neutralization [2]. These multidimensional performance gaps preclude simple one-to-one interchange in both pharmaceutical formulation and industrial compounding without quantitative reformulation and revalidation.

Quantitative Differential Evidence: Magnesium Carbonate Basic Hydrate vs. Closest Analogs Across Five Performance Dimensions


Limiting Oxygen Index (LOI) and UL 94 Rating at 60 wt% Filler Loading in Polypropylene: MCHP vs. ATH and Mg(OH)₂

In a direct comparative study of halogen-free flame retardant fillers in polypropylene at 60 wt% loading, magnesium carbonate hydroxide pentahydrate (MCHP, i.e., basic magnesium carbonate pentahydrate) achieved a Limiting Oxygen Index (LOI) of 28.2% and a UL 94 V-0 rating (no dripping). The authors state this performance is 'slightly more effective than the flammability ratings for ATH [alumina trihydrate] and Mg(OH)₂ under the same conditions' [1]. The superior performance was attributed to the large endothermic loss of both water of hydration and carbon dioxide, which dilutes combustion gases, and to the formation of an intumescent char on the burning surface [1]. In a more recent independent study on jute/thermoplastic starch bio-composites, incorporation of MCHPH at only 9 wt% achieved a V-0 rating in vertical burning tests and reduced heat release rate by 36% as measured by cone calorimetry [2].

Flame retardancy Limiting Oxygen Index Halogen-free flame retardants Polymer composites

Thermal Decomposition Onset and Processing Window: Basic Magnesium Carbonate Hydrate vs. ATH vs. Mg(OH)₂ for Thermoplastic Compounding

The thermal stability of basic magnesium carbonate hydrate is positioned intermediate between alumina trihydrate (ATH, which decomposes at ~220°C) and magnesium hydroxide (which decomposes at ~300–340°C). The Rigolo & Woodhams study explicitly states that this 'intermediate thermal stability is sufficient to allow incorporation into polypropylene without decomposition,' a critical processing advantage over ATH, which decomposes below typical PP compounding temperatures [1]. Thermogravimetric analysis shows basic magnesium carbonate (BMC) exhibits a first endothermic degradation peak between 130 and 350°C corresponding to loss of water of crystallization, followed by decarbonation at 400–500°C under CO₂ partial pressure [2]. In comparison, Mg(OH)₂ undergoes a single dehydration step at ~270°C [3]. The broader, multi-stage decomposition profile of basic magnesium carbonate hydrate provides a wider temperature range of endothermic cooling during combustion compared to the narrower dehydration window of Mg(OH)₂.

Thermal stability Decomposition temperature Polymer processing Endothermic flame retardants

BET Specific Surface Area: Hydromagnesite vs. Commercial Crystalline Magnesium Carbonates as Carriers and Adsorbents

Mesoporous hydromagnesite (basic magnesium carbonate) synthesized from natural magnesite achieves BET specific surface areas ranging from 27.97 m²/g (lamellar morphology) to 59.29 m²/g (porous rod-like morphology), with corresponding average pore sizes of 15.2–17.1 nm [1]. This represents a 1.5–15× increase over commercial crystalline magnesium carbonates, which typically exhibit specific surface areas of only 4–18 m²/g as documented in the patent literature [2]. A US patent (11,319,426) describes a novel magnesium carbonate with BET surface area of 30–70 m²/g and mercury intrusion pore volume of 1.5–5 cc/g, explicitly differentiating it from prior-art anhydrous MgCO₃ fillers with BET of only 1–15 m²/g [3]. The high specific surface area and mesoporosity are attributed to the unique card-house aggregate structure of plate-like basic magnesium carbonate crystallites .

Specific surface area BET Porosity Carrier materials Hydromagnesite

Theoretical Acid-Neutralizing Capacity (ANC) per Unit Mass: Magnesium Carbonate vs. Calcium Carbonate in Antacid Formulations

The United States Pharmacopeia (USP) provides standardized theoretical acid-neutralizing capacity (ANC) values for antacid active ingredients, enabling direct stoichiometric comparison. Magnesium carbonate (MgCO₃) has a theoretical ANC of 0.024 mEq/mg, whereas calcium carbonate (CaCO₃) has a theoretical ANC of 0.020 mEq/mg, as specified in the USP monograph formula for Calcium and Magnesium Carbonates Oral Suspension: ANC = 0.8(0.024M) + 0.9(0.02C) [1]. This represents a 20% higher acid-neutralizing capacity per unit mass for magnesium carbonate relative to calcium carbonate [1]. Furthermore, magnesium carbonate is described as 'most water soluble' among magnesium salt antacids and reacts with hydrochloric acid at a slow, sustained rate, whereas magnesium hydroxide reacts 'promptly'—a kinetic differentiation that influences gastric pH profiles [2]. Carbonate-containing preparations also exhibited the fastest rate of neutralization among antacid categories in a market survey of Kenyan brands [3].

Acid-neutralizing capacity Antacid USP monograph Stoichiometric comparison

Bulk Density Differentiation: Light Grade vs. Heavy Grade Basic Magnesium Carbonate and Implications for Formulation Fill Volume

Basic magnesium carbonate hydrate is commercially available in two distinct density grades—light and heavy—produced via different manufacturing routes: carbonation of dolomite slurry yields light grade, while precipitation from magnesium chloride/sulfate with sodium carbonate yields heavy grade . The bulk density of light magnesium carbonate is approximately 0.11–0.15 g/cm³ (110–150 g/L), while heavy magnesium carbonate has a bulk density of approximately 0.5 g/cm³ (500 g/L), representing a ~3.3–4.5× density difference . For context, the skeletal density of the pentahydrate crystal form is 1.73 g/cm³, compared to 2.958 g/cm³ for anhydrous MgCO₃, highlighting the impact of water of crystallization and porous microstructure on apparent density [1]. In pharmaceutical direct compression, heavy magnesium carbonate at concentrations up to 45% w/w produces tablets with high hardness, low friability, and good disintegration, whereas light grade is preferred for suspension formulations and as a bulking agent in cosmetic powders [2].

Bulk density Light magnesium carbonate Heavy magnesium carbonate Fill volume Tablet compression

Evidence-Backed Application Scenarios for Magnesium Carbonate Basic Hydrate Procurement


Halogen-Free Flame Retardant Filler for Polypropylene and Engineering Thermoplastics Requiring V-0 Rating

Based on the direct head-to-head evidence that MCHP at 60 wt% loading in polypropylene achieves an LOI of 28.2% and a V-0 UL 94 rating, outperforming ATH and Mg(OH)₂ under identical conditions [1], this grade is the preferred flame retardant filler for PP-based electrical enclosures, automotive under-hood components, and construction panels where halogen-free V-0 compliance is mandatory. The intermediate thermal stability—sufficiently high to survive PP compounding at ~200°C without pre-decomposition, yet low enough to release cooling H₂O and CO₂ gases during combustion—makes MCHP uniquely suited for PP, where ATH decomposes prematurely [1]. Procure the pentahydrate form (4MgCO₃·Mg(OH)₂·5H₂O) with specified particle size distribution and surface treatment for optimal dispersion and mechanical property retention.

High-Surface-Area Carrier and Adsorbent for Pharmaceutical, Cosmetic, and Agrochemical Active Ingredients

The BET specific surface area of mesoporous hydromagnesite (basic magnesium carbonate) ranging from 27.97 to 59.29 m²/g—1.5 to 15 times higher than commercial crystalline magnesium carbonates (4–18 m²/g) [2]—positions this material as a superior carrier for liquid active ingredient adsorption. The mesoporous structure (average pore diameter 15.2–17.1 nm) and card-house aggregate morphology provide high pore volume (0.02–0.80+ cc/g) and excellent oil/water absorption capacity . Procurement specifications should include BET surface area ≥30 m²/g, pore volume ≥0.5 cc/g, and zeta potential of 7–20 mV (as taught in US 11,319,426) to ensure adequate dispersion stability and loading capacity [3]. Light grade is preferred for maximum surface area; heavy grade for applications requiring higher bulk density and flowability.

Antacid Formulations Requiring Maximum Acid-Neutralizing Capacity per Unit Dose Mass

Magnesium carbonate basic hydrate provides a theoretical ANC of 0.024 mEq/mg, which is 20% higher than calcium carbonate (0.020 mEq/mg) and 102% higher than sodium bicarbonate (0.0119 mEq/mg) as codified in USP monographs [4]. This higher ANC per unit mass enables formulation of smaller, more patient-compliant tablets or reduced powder dose volumes for equivalent acid neutralization. The slow, sustained reaction rate with gastric HCl—contrasting with the rapid, brief neutralization of Mg(OH)₂ [5]—provides a longer duration of gastric pH elevation, which is therapeutically advantageous for sustained symptom relief in GERD and peptic ulcer disease. Procure USP-grade material with MgO content 40.0–43.5%, loss on ignition 55–60%, acid-insoluble substances ≤0.05%, and soluble salts ≤1.0% [6].

Low-Density Bulking Agent and Anti-Caking Additive for Powdered Food, Cosmetic, and Industrial Formulations

The 3.3–4.5× lower bulk density of light basic magnesium carbonate (~0.12 g/cm³) compared to heavy grade (~0.50 g/cm³) makes it the material of choice for applications where maximum fill volume per unit mass is desired—including body powders, dry powder fire extinguishers, and anti-caking treatments for table salt and powdered food mixes . The hygroscopic nature of the basic hydrate, combined with its high specific surface area, provides effective moisture scavenging. For food-grade applications, specify FCC or E504(i) compliance; for pharmaceutical bulking, specify USP light grade. The loss on ignition specification of 55–60% and MgO content of 40.0–43.5% serve as quality control benchmarks to distinguish basic hydrate from normal hydrated or anhydrous magnesium carbonate [6].

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